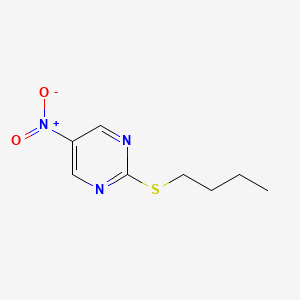

2-(Butylsulfanyl)-5-nitropyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-butylsulfanyl-5-nitropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S/c1-2-3-4-14-8-9-5-7(6-10-8)11(12)13/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOATEJFRFALDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC=C(C=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Transformations Involving 2 Butylsulfanyl 5 Nitropyrimidine

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution is a fundamental reaction class for electron-deficient aromatic systems like pyrimidines. wikipedia.orgmasterorganicchemistry.com The presence of strong electron-withdrawing groups activates the ring towards attack by nucleophiles. wikipedia.orgnumberanalytics.com The general mechanism for SNAr reactions on pyrimidine systems typically involves a two-step addition-elimination process. nih.govmasterorganicchemistry.com In the first step, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgwikipedia.orglibretexts.org This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing groups. wikipedia.orgnumberanalytics.com The second step involves the departure of the leaving group, which restores the aromaticity of the ring. libretexts.org

The nitro group (-NO2) is a powerful activating group in SNAr reactions due to its strong electron-withdrawing nature. wikipedia.orgnumberanalytics.com Positioned at the 5-position of the pyrimidine ring, it significantly enhances the electrophilicity of the carbon atoms in the ring, particularly at the C2 and C4/C6 positions. This activation facilitates the initial attack by a nucleophile, which is often the rate-determining step in the SNAr mechanism. researchgate.netresearchgate.net The nitro group stabilizes the anionic Meisenheimer complex formed during the reaction through resonance, delocalizing the negative charge and lowering the activation energy of the reaction. wikipedia.orgnumberanalytics.com For instance, the reaction rate of SNAr on nitrobenzene (B124822) is markedly higher than on benzene (B151609) due to this stabilizing effect of the nitro group. numberanalytics.com

In SNAr reactions, the nature of the leaving group is a critical factor influencing the reaction rate. numberanalytics.com Contrary to SN2 reactions, where the bond strength to the leaving group is paramount, in SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex. masterorganicchemistry.comresearchgate.net Consequently, the ability of the leaving group to stabilize the transition state leading to this intermediate is more important than the ease of C-X bond cleavage.

For SNAr reactions, the general order of leaving group ability for halogens is F > Cl ≈ Br > I. wikipedia.org This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack. wikipedia.org In the case of 2-(butylsulfanyl)-5-nitropyrimidine, the butylsulfanyl group can function as a leaving group. wikipedia.org The stability of the departing butanethiolate anion will influence its leaving group ability. Generally, good leaving groups are weak bases that can effectively stabilize a negative charge. libretexts.org

A comparative analysis of leaving group abilities in a hypothetical SNAr reaction on a pyrimidine ring is presented below.

| Leaving Group | Relative Reactivity | Rationale |

| F | Highest | High electronegativity polarizes the C-X bond, facilitating nucleophilic attack. |

| Cl | High | Good leaving group, commonly used in SNAr reactions. |

| Br | High | Similar reactivity to chlorine in many SNAr systems. |

| I | Moderate | Weaker C-I bond, but lower electronegativity compared to other halogens. |

| -S(CH2)3CH3 | Varies | Can act as a leaving group, with its ability dependent on reaction conditions and the stability of the resulting thiolate anion. |

| -NO2 | Low | While a strong activating group, it can also act as a leaving group in some cases, particularly on highly electron-deficient rings. stackexchange.com |

The Meisenheimer complex is a key intermediate in the SNAr pathway. wikipedia.orglibretexts.org It is a stable adduct formed between the aromatic substrate and the nucleophile. wikipedia.org The stability of this complex can be influenced by the solvent and the nature of the substituents on the aromatic ring. researchgate.netfrontiersin.org In some instances, the Meisenheimer complex can be long-lived enough to be characterized spectroscopically, for example, by NMR. researchgate.net

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in characterizing the transition states of SNAr reactions. researchgate.net These studies can provide insights into whether the reaction proceeds through a stepwise mechanism involving a stable Meisenheimer intermediate or a concerted mechanism where bond formation and breakage occur simultaneously. frontiersin.orgntu.edu.sg The energy profile of the reaction, including the stability of the Meisenheimer complex, can determine the rate-limiting step. researchgate.net For example, in some cases, the formation of the Meisenheimer complex is the rate-determining step, while in others, its decomposition is the slower process. researchgate.net

Kinetic Studies and Reaction Rate Determination

Kinetic studies are crucial for elucidating the mechanism of SNAr reactions. By measuring reaction rates under different conditions (e.g., varying the nucleophile, solvent, or temperature), one can gain insights into the rate-determining step and the nature of the transition state. nih.govfrontiersin.org

Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile, are a valuable tool in mechanistic analysis. nih.govfrontiersin.org A linear Brønsted plot is often indicative of a concerted mechanism, while a curved plot can suggest a change in the rate-determining step or a stepwise mechanism. nih.govfrontiersin.org For example, studies on the reaction of 2-chloro-5-nitropyrimidine (B88076) with amines have utilized Brønsted plots to probe the reaction mechanism. nih.govfrontiersin.orgudd.cl

The rate of an SNAr reaction is influenced by several factors, as illustrated in the table below.

| Factor | Effect on Reaction Rate | Explanation |

| Electron-withdrawing groups on the aromatic ring | Increases rate | Stabilize the negatively charged Meisenheimer complex. numberanalytics.com |

| Strength of the nucleophile | Generally increases rate | Stronger nucleophiles attack the electrophilic ring more readily. numberanalytics.com |

| Leaving group ability | Increases rate (F > Cl ≈ Br > I) | More electronegative halogens polarize the C-X bond, facilitating attack. wikipedia.org |

| Solvent polarity | Can influence rate | Polar aprotic solvents can stabilize the charged intermediate. libretexts.org |

Examination of Competing Reaction Pathways

In the study of chemical transformations involving this compound, a key aspect of mechanistic investigation is the examination of competing reaction pathways. The presence of multiple reactive sites on the 5-nitropyrimidine (B80762) core, activated by the electron-withdrawing nitro group, gives rise to a landscape of potential reactions when subjected to nucleophilic attack. The outcome of the reaction is often a delicate balance between these competing pathways, influenced by factors such as the nature of the nucleophile, solvent, and reaction temperature.

The primary competing reaction pathways for this compound typically revolve around nucleophilic aromatic substitution (SNAr). The pyrimidine ring is rendered electron-deficient by the strongly deactivating nitro group, making it susceptible to attack by nucleophiles. wikipedia.orglibretexts.org This activation is particularly pronounced at the positions ortho and para to the nitro group (positions 2, 4, and 6). In the case of this compound, the butylsulfanyl group at the C2 position serves as a potential leaving group.

One of the principal competing pathways involves the direct displacement of the butylsulfanyl group by a nucleophile. This reaction proceeds through a classic SNAr mechanism, involving the formation of a Meisenheimer-like intermediate. wikipedia.org The stability of this intermediate is a crucial factor in determining the reaction rate. Strong electron-withdrawing groups, such as the nitro group, are effective at stabilizing the negative charge of this complex through resonance. wikipedia.orglibretexts.org

However, other reaction pathways can compete with the direct substitution at C2. For instance, attack at other activated positions on the pyrimidine ring, if other leaving groups are present or if ring-opening can occur, represents a potential competing pathway. While specific studies on this compound are limited, research on analogous 2-substituted-5-nitropyrimidines indicates that the nature of the substituent at C2 and the attacking nucleophile dictates the regioselectivity of the attack. wur.nl

A hypothetical scenario illustrating these competing pathways is the reaction of this compound with a primary amine, such as propylamine. In this case, two main competing reactions can be envisaged:

Pathway A: SNAr at C2: Direct displacement of the butylsulfanyl group to form N-propyl-5-nitropyrimidin-2-amine.

Pathway B: Ring Transformation/Rearrangement: In some instances, particularly with certain nucleophiles and under specific conditions, pyrimidine derivatives can undergo ring-opening and subsequent recyclization, leading to different heterocyclic systems. While less common for simple SNAr, it remains a theoretical possibility in the complex reactivity of nitropyrimidines.

The relative contributions of these pathways can be quantified by analyzing the product distribution under various reaction conditions.

Table 1: Hypothetical Product Distribution for the Reaction of this compound with Propylamine under Various Conditions

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Product A Yield (%) (SNAr at C2) | Product B Yield (%) (Ring Transformation) |

| 1 | Dichloromethane | 25 | 24 | 85 | <5 |

| 2 | Ethanol (B145695) | 25 | 24 | 92 | <2 |

| 3 | Ethanol | 78 (reflux) | 6 | 95 | <1 |

| 4 | Dimethylformamide (DMF) | 100 | 4 | 88 | 7 |

This data is a generalized representation based on the known reactivity of analogous 5-nitropyrimidine systems and is intended for illustrative purposes.

The data in Table 1 suggests that the direct SNAr at the C2 position is the overwhelmingly favored pathway under a range of typical organic synthesis conditions. The use of a polar protic solvent like ethanol appears to slightly enhance the rate and yield of the SNAr product, likely by stabilizing the transition state and the leaving butanethiolate anion. Higher temperatures also favor the direct substitution pathway. The formation of a ring-transformed product becomes slightly more competitive in a high-boiling polar aprotic solvent like DMF at elevated temperatures, which could facilitate more complex rearrangement pathways.

Furthermore, the nature of the nucleophile itself plays a critical role in directing the reaction down a specific path. A comparative study using different types of nucleophiles would likely reveal significant variations in product distribution.

Table 2: Hypothetical Product Distribution for the Reaction of this compound with Various Nucleophiles in Ethanol at Reflux

| Entry | Nucleophile | Product A Yield (%) (SNAr at C2) | Product C Yield (%) (Other Substitution/Side Products) |

| 1 | Sodium methoxide (B1231860) | 98 | <2 |

| 2 | Piperidine | 94 | 6 |

| 3 | Sodium azide | 90 | 10 |

| 4 | Potassium cyanide | 75 | 25 |

This data is a generalized representation based on the known reactivity of analogous 5-nitropyrimidine systems and is intended for illustrative purposes.

The hypothetical data in Table 2 indicates that strong, "hard" nucleophiles like sodium methoxide are highly effective in promoting the direct SNAr at C2, leading to very high yields of the corresponding 2-methoxy-5-nitropyrimidine. Softer nucleophiles, or those with the potential for more complex reactivity like potassium cyanide, may lead to a greater proportion of side products or alternative reaction pathways. The increased yield of other products with potassium cyanide could be indicative of competing reactions such as addition to the pyrimidine ring without displacement of the butylsulfanyl group or other complex transformations.

No Computational and Theoretical Chemistry Studies Found for this compound

Despite a comprehensive search for scientific literature, no specific computational and theoretical chemistry studies focusing on the chemical compound This compound could be located. As a result, the generation of a detailed article adhering to the requested outline on this particular compound is not possible at this time.

Quantum Chemical Calculations , including Density Functional Theory (DFT) for electronic structure and Ab Initio methods for molecular properties.

Molecular and Electronic Structure Analysis , covering geometry optimization, conformational landscapes, Frontier Molecular Orbital (FMO) theory for reactivity prediction, and Natural Bond Orbital (NBO) analysis for intermolecular interactions.

The performed searches for "this compound" and related terms did not yield any publications containing the necessary experimental or theoretical data to populate the requested sections and subsections. While general information on the methodologies themselves (e.g., DFT, FMO theory) is available, and studies on other pyrimidine derivatives exist bohrium.comjchemrev.comtandfonline.comjchemrev.comwjarr.com, there is a notable absence of research specifically investigating the computational and theoretical properties of this compound.

Without any available research findings, data tables, or detailed analyses for this specific compound, any attempt to create the requested article would be based on speculation and would not meet the required standards of scientific accuracy and authoritative content.

Therefore, until such studies are published and accessible, an article on the "Computational and Theoretical Chemistry Studies of this compound" as specified cannot be produced.

Computational and Theoretical Chemistry Studies of 2 Butylsulfanyl 5 Nitropyrimidine

Molecular and Electronic Structure Analysis

Molecular Electrostatic Potential (MEP) Surface Analysis

In principle, for a molecule like 2-(butylsulfanyl)-5-nitropyrimidine, an MEP analysis would be expected to show negative potential (typically colored red or orange) around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrimidine (B1678525) ring, indicating these as likely sites for electrophilic attack. Conversely, positive potential (blue) would be anticipated around the hydrogen atoms of the butyl group. The sulfur atom, with its lone pairs, could exhibit a region of negative potential, influencing its interaction with electrophiles.

Such an analysis would provide insights into the molecule's reactivity and intermolecular interactions. However, specific calculated values and detailed surface maps for this compound have not been published in the accessible literature.

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving this compound through computational methods is a specialized area of research for which specific studies are not currently present in the public domain. The following sections detail the types of computational studies that would be necessary for such an elucidation.

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) map for reactions involving this compound would be instrumental in understanding the energetic landscape of its chemical transformations. This computational technique charts the energy of the molecular system as a function of the geometric coordinates of the atoms, revealing the most favorable reaction pathways.

For instance, in a nucleophilic aromatic substitution reaction at the pyrimidine ring, the PES would map the energy changes as the nucleophile approaches, forms an intermediate complex (such as a Meisenheimer complex), and the leaving group departs. The map would identify the reactants, products, intermediates, and transition states, along with their relative energies.

Despite the utility of this method, specific PES mapping data for reactions of this compound is not found in the surveyed scientific literature.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations

The localization of transition states and subsequent Intrinsic Reaction Coordinate (IRC) calculations are crucial for confirming the pathway of a chemical reaction. A transition state represents the highest energy point along the reaction coordinate, and its structure provides insight into the mechanism. IRC calculations then trace the path from the transition state downhill to the reactants and products, verifying that the located transition state indeed connects the intended species.

For a hypothetical reaction of this compound, such as its synthesis or a subsequent functionalization, these calculations would precisely define the geometry and energy of the transition state. This would allow for the calculation of the activation energy, a key parameter in determining reaction rates.

However, there are no published studies in the accessible scientific literature that detail transition state geometries or IRC analyses for reactions involving this compound.

Solvent Effects Modeling in Theoretical Studies

The influence of a solvent on the behavior and reactivity of a molecule can be significant, and computational models are often employed to account for these effects. Solvent effects on this compound would be particularly relevant for understanding its behavior in different reaction media.

Theoretical studies could employ either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models (like the Polarizable Continuum Model - PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. These models can predict changes in molecular geometry, electronic structure, and reaction energetics due to solvation.

For this compound, modeling would help to understand how polar or non-polar solvents interact with the nitro group and the sulfide (B99878) linkage, potentially influencing reaction pathways and rates. Despite the importance of such analyses, specific computational studies on the solvent effects for this compound are not available in the current body of scientific literature.

Advanced Spectroscopic Characterization Methodologies for 2 Butylsulfanyl 5 Nitropyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of 2-(Butylsulfanyl)-5-nitropyrimidine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom.

High-Resolution 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HMQC, HMBC)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring and the butyl group. The two protons on the pyrimidine ring at positions 4 and 6 would likely appear as singlets in the aromatic region, significantly downfield due to the electron-withdrawing effect of the nitro group and the nitrogen atoms in the ring. Their chemical shifts are predicted to be in the range of δ 9.0-9.5 ppm.

The protons of the butylsulfanyl group would exhibit characteristic aliphatic signals. The methylene (B1212753) protons (α-CH₂) directly attached to the sulfur atom are expected to be the most deshielded of the butyl chain, resonating at approximately δ 3.2-3.4 ppm as a triplet. The subsequent methylene protons (β-CH₂ and γ-CH₂) would appear further upfield, around δ 1.6-1.8 ppm and δ 1.4-1.6 ppm, respectively, likely as multiplets. The terminal methyl protons (δ-CH₃) would be the most shielded, appearing as a triplet around δ 0.9-1.0 ppm. openstax.orglibretexts.orglibretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyrimidine ring are expected to have chemical shifts in the aromatic region. The carbon atom C2, bonded to the sulfur, and C5, bonded to the nitro group, would be significantly influenced by these substituents. The C4 and C6 carbons are anticipated to be highly deshielded due to the adjacent nitrogen atoms and the nitro group, appearing around δ 155-160 ppm. The C2 carbon, attached to the butylsulfanyl group, would likely resonate at a higher field, potentially around δ 170 ppm. The C5 carbon, bearing the nitro group, is also expected in the aromatic region but its exact position is harder to predict without experimental data.

For the butylsulfanyl group, the α-carbon is expected around δ 30-35 ppm, with the other carbons of the butyl chain (β, γ, and δ) appearing at approximately δ 31 ppm, δ 22 ppm, and δ 14 ppm, respectively. compoundchem.comoregonstate.edulibretexts.org

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. It would show correlations between the adjacent methylene groups of the butyl chain (α-CH₂ with β-CH₂, β-CH₂ with γ-CH₂, and γ-CH₂ with δ-CH₃).

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbons they are attached to. For instance, it would link the proton signals of the butyl chain to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for determining the connectivity across multiple bonds. It would show correlations between the α-CH₂ protons of the butylsulfanyl group and the C2 carbon of the pyrimidine ring, confirming the attachment of the side chain. It would also reveal correlations between the pyrimidine protons and adjacent ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H4/H6 | 9.0 - 9.5 | 155 - 160 |

| C2 | - | ~170 |

| C5 | - | (Aromatic Region) |

| α-CH₂ | 3.2 - 3.4 | 30 - 35 |

| β-CH₂ | 1.6 - 1.8 | ~31 |

| γ-CH₂ | 1.4 - 1.6 | ~22 |

| δ-CH₃ | 0.9 - 1.0 | ~14 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the molecular vibrations of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The most prominent features would be the strong absorptions from the nitro group. The asymmetric stretching vibration of the NO₂ group is anticipated to appear in the region of 1520-1560 cm⁻¹, while the symmetric stretching vibration would be observed around 1345-1385 cm⁻¹.

The pyrimidine ring itself will exhibit several characteristic bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the ring would likely produce a series of bands in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the butylsulfanyl group is typically weaker and expected in the range of 600-800 cm⁻¹. The aliphatic C-H stretching vibrations of the butyl group will be visible in the 2850-2960 cm⁻¹ range. pw.edu.plspectroscopyonline.com

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 |

| Aromatic C-H | Stretch | > 3000 |

| Pyrimidine Ring (C=N, C=C) | Stretch | 1400 - 1600 |

| Butyl Group (C-H) | Stretch | 2850 - 2960 |

| C-S | Stretch | 600 - 800 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would be particularly useful for observing the symmetric vibrations and the vibrations of the pyrimidine ring. The symmetric stretch of the nitro group, while present in the IR, often gives a strong signal in the Raman spectrum. The ring breathing vibrations of the pyrimidine core are also characteristic and would be expected in the fingerprint region of the spectrum. mdpi.comresearchgate.netresearchgate.netacs.org The C-S bond, being relatively non-polar, may also show a more distinct peak in the Raman spectrum compared to the IR spectrum.

Electronic Spectroscopy

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions involving the nitropyrimidine chromophore. The presence of the electron-withdrawing nitro group and the π-system of the pyrimidine ring will give rise to characteristic absorptions.

It is predicted that there will be a strong absorption band at a lower wavelength, likely around 250 nm, corresponding to a π → π* transition within the aromatic system. rsc.org A weaker absorption band at a longer wavelength, possibly around 350 nm, could be attributed to an n → π* transition, involving the non-bonding electrons of the nitrogen atoms in the pyrimidine ring and the oxygen atoms of the nitro group. rsc.orgresearchgate.netnist.gov The butylsulfanyl group, being an auxochrome, may cause a slight bathochromic (red) shift of these absorption maxima compared to an unsubstituted 5-nitropyrimidine (B80762).

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λ_max (nm) |

|---|---|

| π → π* | ~250 |

| n → π* | ~350 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing precise information about the molecular weight of a compound and insight into its structure through the analysis of its fragmentation patterns. A typical mass spectrometry analysis of this compound would be expected to reveal the molecular ion peak corresponding to its exact mass. Subsequent fragmentation would likely involve cleavage of the butyl chain and fragmentation of the pyrimidine ring, influenced by the electron-withdrawing nitro group.

However, a comprehensive search of scientific databases and research articles did not yield specific experimental mass spectrometry data for this compound. Therefore, no data tables of observed fragments and their relative abundances can be provided at this time.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction is an indispensable method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and crystal packing. An XRD analysis of a suitable single crystal of this compound would definitively establish its solid-state conformation and packing motif.

Despite the utility of this method, published X-ray diffraction studies and the resulting crystallographic data for this compound could not be located. As a result, information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available.

Synthetic Applications and Role As a Chemical Precursor

Utilization of 2-(Butylsulfanyl)-5-nitropyrimidine as a Versatile Building Block

The strategic placement of functional groups on the this compound scaffold renders it an important starting material for the synthesis of more elaborate molecules. The pyrimidine (B1678525) ring itself is a key structural motif in many biologically active compounds. The presence of the electron-withdrawing nitro group at the 5-position significantly influences the reactivity of the pyrimidine ring, making it susceptible to a variety of chemical transformations.

While direct literature on the synthetic applications of this compound is not abundant, the reactivity of analogous 2-alkylthio-5-nitropyrimidines and other nitropyrimidine derivatives provides a clear indication of its potential. For instance, the synthesis of related compounds like 4,6-dichloro-2-methylthio-5-nitropyrimidine often starts from simple precursors and involves key steps such as nitration, cyclization to form the pyrimidine ring, and subsequent alkylation and chlorination. google.com This modular synthesis approach highlights the accessibility of the core scaffold.

The true versatility of this compound lies in the differential reactivity of its functional groups, allowing for a stepwise and controlled elaboration of the molecular structure. This makes it a valuable tool for medicinal chemists and synthetic organic chemists aiming to create libraries of novel compounds for various applications.

Derivatization for the Creation of Complex Heterocyclic Architectures

The chemical landscape of this compound allows for a multitude of derivatization strategies, enabling the creation of intricate heterocyclic systems. These modifications can be broadly categorized into functionalization at the pyrimidine ring, alterations of the butyl chain, and transformations of the nitro group.

Further Functionalization at the Pyrimidine Ring Positions

The pyrimidine ring in this compound is activated towards nucleophilic attack due to the strong electron-withdrawing nature of the 5-nitro group. This activation is a cornerstone of its synthetic utility. While the 2-position is occupied by the butylsulfanyl group, other positions on the ring, if substituted with appropriate leaving groups, can readily undergo nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comnih.gov

For example, in analogous systems like ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, the chlorine atom at the 4-position is readily displaced by a variety of nucleophiles, including amines and alkoxides. mdpi.com This suggests that if a leaving group were present at the 4- or 6-position of the this compound ring, it would serve as a handle for introducing new functionalities.

Furthermore, the pyrimidine ring itself can undergo ring transformation reactions under certain conditions. Studies on 3-methyl-5-nitropyrimidin-4(3H)-one have shown that it can react with ketones to form pyridones and other pyrimidine derivatives. mdpi.comrsc.org Similar reactivity could potentially be harnessed for this compound, leading to the construction of entirely new heterocyclic frameworks. A mechanistic study on the degenerate ring transformation of 5-nitro-pyrimidine with amidines has also been reported, further illustrating the dynamic nature of the nitropyrimidine core. wur.nl

Modifications of the Butyl Chain and Nitro Group

The butylsulfanyl group and the nitro group are not mere spectators; they are active participants in the synthetic potential of the molecule.

The butylsulfanyl group can be modified in several ways. Oxidation of the sulfur atom can lead to the corresponding sulfoxide (B87167) or sulfone. These oxidized species are more electron-withdrawing and can act as better leaving groups, thus facilitating nucleophilic substitution at the 2-position. This strategy is a common tactic in heterocyclic chemistry to activate a position for substitution.

The nitro group is arguably the most versatile functional group on the scaffold. Its powerful electron-withdrawing nature is key to activating the pyrimidine ring. Beyond this, the nitro group itself can be transformed into a variety of other functionalities. The most common and synthetically useful transformation is its reduction to an amino group (-NH2). This reduction can be achieved using various reagents, such as catalytic hydrogenation or metal-based reducing agents. nih.gov

The resulting 5-amino-2-(butylsulfanyl)pyrimidine is a highly valuable intermediate. The newly formed amino group can undergo a plethora of reactions, including:

Diazotization: Conversion of the amino group into a diazonium salt, which can then be displaced by a wide range of nucleophiles (e.g., halogens, cyano group, hydroxyl group) in Sandmeyer-type reactions.

Amide and Sulfonamide Formation: Acylation with acyl chlorides or sulfonyl chlorides to introduce diverse side chains.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates.

Cyclization Reactions: The amino group can participate in intramolecular or intermolecular cyclization reactions to form fused heterocyclic systems. For example, reaction with appropriate precursors could lead to the formation of purine (B94841) or pteridine (B1203161) analogs. The preparation of 2,4-diamino-5-nitroso-6-hydroxypyrimidine and its subsequent conversion to guanine (B1146940) showcases the utility of such transformations in the synthesis of biologically important molecules. google.com

Development of Novel Synthetic Routes via the Pyrimidine Scaffold

The unique reactivity profile of this compound and its derivatives makes them instrumental in the development of novel synthetic routes. The ability to selectively functionalize different parts of the molecule allows for convergent and efficient synthetic strategies.

For instance, the synthesis of complex, multi-ring heterocyclic systems can be envisioned where the this compound core serves as a central scaffold. Different fragments can be sequentially added by exploiting the reactivity of the various positions. This modular approach is highly advantageous in combinatorial chemistry and drug discovery, where the rapid generation of a library of diverse compounds is often a primary goal.

Ring transformation reactions of nitropyrimidines, as demonstrated with related compounds, offer a powerful tool for skeletal diversification. nih.gov The reaction of 5-nitropyrimidine (B80762) with ketones in the presence of a base can lead to the formation of pyridine (B92270) and benzene (B151609) derivatives, showcasing a complete rearrangement of the heterocyclic core. wur.nl Exploring similar transformations with this compound could open up new avenues for the synthesis of highly substituted aromatic and heteroaromatic compounds that would be difficult to access through other means.

Structure Reactivity Relationship Sar Studies of 2 Butylsulfanyl 5 Nitropyrimidine Analogues

Investigation of Substituent Electronic Effects on Reactivity

The electronic nature of substituents on the pyrimidine (B1678525) ring significantly influences the reactivity of 2-(butylsulfanyl)-5-nitropyrimidine analogs. The pyrimidine ring, being an electron-deficient system, is further deactivated by the presence of the strongly electron-withdrawing nitro group (-NO2) at the 5-position. This deactivation makes the ring less susceptible to electrophilic attack but more prone to nucleophilic substitution. lumenlearning.comfiveable.me

The reactivity of the pyrimidine ring is highly sensitive to the electronic properties of any additional substituents. Electron-donating groups (EDGs) introduced elsewhere on the ring can counteract the deactivating effect of the nitro group, thereby increasing the ring's electron density and enhancing its reactivity towards electrophiles. Conversely, the introduction of further electron-withdrawing groups (EWGs) would further decrease the electron density, making the ring even more susceptible to nucleophilic attack.

A comparison of the relative reaction rates of substituted benzenes in nitration reactions provides a useful analogy for understanding these electronic effects. For instance, a hydroxyl group (-OH) increases the reaction rate by a factor of 1000 compared to benzene (B151609), while a nitro group (-NO2) decreases it by a factor of 6 x 10-8. lumenlearning.com This demonstrates the profound impact that substituent electronic effects have on the reactivity of an aromatic system.

Table 1: Predicted Electronic Influence of Substituents on the Reactivity of the this compound Core

| Substituent at Position 4 or 6 | Electronic Effect | Predicted Impact on Reactivity towards Nucleophiles | Predicted Impact on Reactivity towards Electrophiles |

| -NH2 (Amino) | Strong Electron-Donating | Decrease | Increase |

| -OH (Hydroxyl) | Strong Electron-Donating | Decrease | Increase |

| -OCH3 (Methoxy) | Strong Electron-Donating | Decrease | Increase |

| -CH3 (Methyl) | Weak Electron-Donating | Decrease | Increase |

| -Cl (Chloro) | Weak Electron-Withdrawing | Increase | Decrease |

| -CN (Cyano) | Strong Electron-Withdrawing | Increase | Decrease |

| -CHO (Formyl) | Strong Electron-Withdrawing | Increase | Decrease |

Analysis of Steric Hindrance and its Impact on Reaction Outcomes

Steric hindrance, the spatial arrangement of atoms and groups near a reaction center, plays a critical role in determining the accessibility of that center to attacking reagents. nih.gov In the context of this compound analogs, the size and conformation of the butylsulfanyl group, as well as other substituents on the pyrimidine ring, can significantly influence reaction rates and product distributions. rsc.org

The butylsulfanyl group, with its four-carbon chain, can adopt various conformations, some of which may shield the adjacent positions on the pyrimidine ring (positions 3 and, to a lesser extent, 1). This steric bulk can hinder the approach of a nucleophile or electrophile, potentially slowing down the reaction or favoring attack at a less sterically crowded site.

The impact of steric hindrance is particularly pronounced in bimolecular reactions, such as nucleophilic aromatic substitution (SNAr), where the attacking nucleophile must approach the carbon atom bearing the leaving group. nih.gov If bulky substituents are present on the pyrimidine ring or on the nucleophile itself, the activation energy for the reaction will increase, leading to a slower reaction rate. rsc.org In some cases, extreme steric hindrance can completely prevent a reaction from occurring at a particular site, leading to a change in regioselectivity. rsc.org

Table 2: Hypothetical Impact of Substituent Size at Position 4 on the Rate of Nucleophilic Attack at Position 2

| Substituent at Position 4 | van der Waals Radius (Å) (Approximation) | Expected Steric Hindrance | Predicted Relative Reaction Rate |

| -H (Hydrogen) | 1.20 | Minimal | High |

| -F (Fluoro) | 1.47 | Low | Moderate-High |

| -Cl (Chloro) | 1.75 | Moderate | Moderate |

| -Br (Bromo) | 1.85 | Moderate-High | Low-Moderate |

| -I (Iodo) | 1.98 | High | Low |

| -CH3 (Methyl) | 2.00 | High | Low |

| -C(CH3)3 (tert-Butyl) | 3.20 | Very High | Very Low |

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. nih.govchemrxiv.org These models utilize molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the reactivity of new or untested compounds. researchgate.nettubitak.gov.tr

For this compound analogs, a QSRR model could be developed to predict their reactivity in a specific reaction, such as nucleophilic substitution. The model would be built using a training set of compounds for which the reaction rates have been experimentally determined. Molecular descriptors for these compounds would be calculated, covering a range of properties including:

Electronic descriptors: Hammett constants (σ), calculated atomic charges, dipole moments, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

Steric descriptors: Taft steric parameters (Es), van der Waals volumes, and molecular surface area.

Topological descriptors: Molecular connectivity indices and shape indices.

Once a statistically significant correlation is established between the descriptors and the observed reactivity, the model can be used to predict the reactivity of other analogs based solely on their calculated descriptors. researchgate.net This approach can significantly accelerate the process of designing and screening new compounds with desired reactivity profiles. chemrxiv.org

Table 3: Key Molecular Descriptors for QSRR Modeling of this compound Analogs

| Descriptor Class | Specific Descriptor Example | Information Encoded |

| Electronic | Hammett substituent constant (σ) | Electron-donating/withdrawing ability of a substituent. |

| Electronic | LUMO Energy | Susceptibility to nucleophilic attack. |

| Steric | Taft Steric Parameter (Es) | Bulkiness of a substituent. |

| Topological | Kier Shape Index (κ) | Molecular shape and branching. |

| Quantum Chemical | Hirshfeld Charges | Distribution of electron density within the molecule. nih.gov |

Examination of Chemo- and Regioselectivity in Poly-substituted Pyrimidines

In poly-substituted pyrimidines, such as derivatives of this compound bearing additional functional groups, the concepts of chemo- and regioselectivity become paramount.

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple reactive sites. For example, if a this compound analog also contains a formyl group (-CHO), a reducing agent might selectively reduce the nitro group or the formyl group, depending on the reagent and reaction conditions. The inherent reactivity of each functional group, as well as the electronic and steric environment created by the other substituents, will dictate the outcome.

Regioselectivity concerns the position at which a reaction occurs when there are multiple possible sites of attack on a molecule. researchgate.net In the context of nucleophilic aromatic substitution on a this compound derivative, a nucleophile could potentially attack at the 2-, 4-, or 6-positions. The position of attack will be determined by a combination of factors:

Leaving group ability: The butylsulfanyl group at position 2 is a potential leaving group. Other substituents could also be leaving groups.

Activation by electron-withdrawing groups: The nitro group at position 5 strongly activates the 4- and 6-positions towards nucleophilic attack.

Steric hindrance: As discussed previously, bulky groups can block access to certain positions. nih.gov

The interplay of these factors can lead to highly selective reactions, allowing for the controlled synthesis of specific isomers. For instance, the strong activating effect of the nitro group would likely direct nucleophilic attack to the 4- or 6-positions, provided they are not sterically hindered and bear a suitable leaving group.

Q & A

Q. What are the standard synthetic pathways for 2-(Butylsulfanyl)-5-nitropyrimidine, and how does the introduction of substituents affect reactivity?

The synthesis of this compound typically involves electrophilic substitution reactions on the pyrimidine ring. The electron-deficient nature of pyrimidine derivatives directs substituents to the 5-position due to electronic effects, as nitration occurs preferentially at this site after the introduction of the butylsulfanyl group at the 2-position . A stepwise approach is recommended:

Sulfanylation : Introduce the butylsulfanyl group via nucleophilic substitution using butanethiol under basic conditions.

Nitration : Perform nitration using a mixture of nitric acid and sulfuric acid, ensuring temperature control (0–5°C) to avoid over-nitration or decomposition.

Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient to isolate the product.

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and assess electronic environments (e.g., deshielding effects of the nitro group) .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., S–C stretching at ~650 cm, nitro group absorption at ~1520 cm) .

- Elemental Analysis : Verify purity and stoichiometry.

- Chromatography-Mass Spectrometry (GC-MS/LC-MS) : Determine molecular weight and fragmentation patterns for structural validation .

Advanced Research Questions

Q. How does this compound interact with biological systems, particularly in antiviral research?

Studies suggest that 5-nitropyrimidine derivatives, including this compound, may interfere with viral entry mechanisms. For example, they can disrupt heparan sulfate glycoconjugate-mediated host cell interactions, a critical step for coronaviruses . Methodological Insight :

- In vitro screening : Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinity between the compound and heparan sulfate proteoglycans.

- Cell-based assays : Evaluate viral entry inhibition in epithelial cells pretreated with the compound, followed by qPCR quantification of viral RNA .

Q. What role does the butylsulfanyl group play in modulating the compound’s chemical reactivity and stability?

The butylsulfanyl group acts as an electron-donating substituent, stabilizing the pyrimidine ring via resonance and inductive effects. This enhances the compound’s resistance to hydrolysis under acidic conditions, making it suitable for biological applications. Experimental validation :

Q. How can this compound be functionalized to create novel Schiff bases or coordination complexes?

The aldehyde group in related compounds (e.g., 2,5-bis-(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde) reacts with primary amines or amino acids to form Schiff bases. Protocol :

Condensation reaction : Mix the compound with an amine (e.g., glycine) in ethanol under reflux (70°C, 6–8 hours).

Characterization : Use H NMR to confirm imine bond formation (δ ~8.3 ppm) and X-ray crystallography for structural elucidation .

Q. What are the challenges in optimizing this compound for targeted drug delivery systems?

Key challenges include solubility limitations and off-target effects. Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.